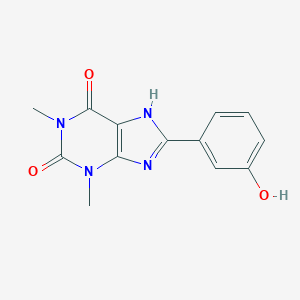
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate, also known as Methylene Blue, is a synthetic dye that has been used for over a century as a dye for textiles, as well as in medical and scientific research. In recent years, Methylene Blue has gained attention for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
作用机制
The mechanism of action of 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue is complex and not fully understood. It is thought to work by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species, which can cause damage to cells and tissues. This compound Blue also has the ability to act as an electron acceptor, which can help to restore the function of mitochondria, the energy-producing organelles in cells.
Biochemical and Physiological Effects:
This compound Blue has been shown to have a variety of biochemical and physiological effects. It can increase the production of ATP, the energy currency of cells, and improve mitochondrial function. It can also improve the function of the electron transport chain, which is involved in the production of ATP. This compound Blue has been shown to have antioxidant properties, which can help to protect cells from oxidative stress. It can also improve blood flow and oxygen delivery to tissues.
实验室实验的优点和局限性
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, there are also limitations to its use. This compound Blue can be toxic at high concentrations, and its effects can be dose-dependent. It can also interfere with certain assays and experimental procedures.
未来方向
There are several future directions for the study of 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue. One area of research is the development of new formulations of this compound Blue that can improve its efficacy and reduce its toxicity. Another area of research is the investigation of this compound Blue in other diseases, such as Huntington's disease and multiple sclerosis. Finally, the use of this compound Blue in combination with other therapies, such as chemotherapy and radiation therapy, is an area of interest for cancer research.
In conclusion, this compound Blue is a synthetic dye that has gained attention for its potential therapeutic applications in a variety of diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the study of this compound Blue, and it is an area of active research in medical and scientific communities.
合成方法
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue is synthesized by the reduction of N,N,N',N'-tetramethyl-p-phenylenediamine with sodium dithionite in the presence of sodium hydroxide. The resulting product is then oxidized with air to form this compound Blue.
科学研究应用
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue has been extensively studied for its potential therapeutic applications in a variety of diseases. In Alzheimer's disease, this compound Blue has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease, this compound Blue has been shown to protect dopaminergic neurons from oxidative stress. In cancer, this compound Blue has been shown to induce cancer cell death and inhibit tumor growth.
属性
分子式 |
C13H12N4O3 |
|---|---|
分子量 |
272.26 g/mol |
IUPAC 名称 |
8-(3-hydroxyphenyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H12N4O3/c1-16-11-9(12(19)17(2)13(16)20)14-10(15-11)7-4-3-5-8(18)6-7/h3-6,18H,1-2H3,(H,14,15) |
InChI 键 |
UZPPSCQEEUUJSB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC(=CC=C3)O |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![N-(3-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295363.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)
